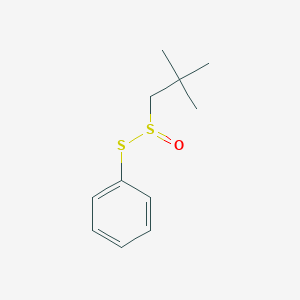![molecular formula C10H7NO4 B14421475 [(4-Nitrophenyl)methylidene]propanedial CAS No. 82700-48-9](/img/structure/B14421475.png)
[(4-Nitrophenyl)methylidene]propanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Nitrophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a propanedial moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methylidene]propanedial typically involves the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium ethoxide is used to facilitate the condensation reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(4-Nitrophenyl)methylidene]propanedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzylidenepropanedial.
Substitution: Various substituted benzylidenepropanedials depending on the nucleophile used.
Scientific Research Applications
[(4-Nitrophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [(4-Nitrophenyl)methylidene]propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways.
Comparison with Similar Compounds
[(4-Nitrophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Nitrophenyl)methylidene]malononitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Nitrophenyl)methylidene]acetone: Similar structure but with a ketone group instead of aldehyde groups.
Properties
CAS No. |
82700-48-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7NO4/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-7H |
InChI Key |
QNAJZYBJBILVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


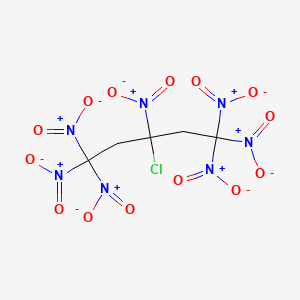
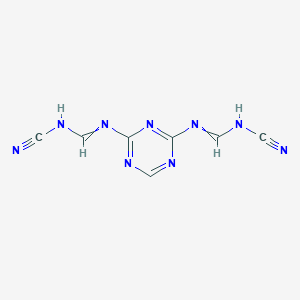


![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
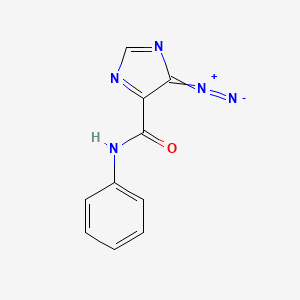
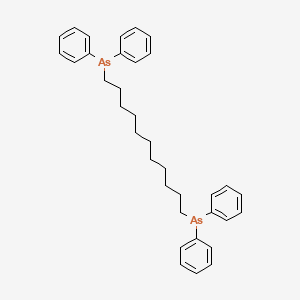
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
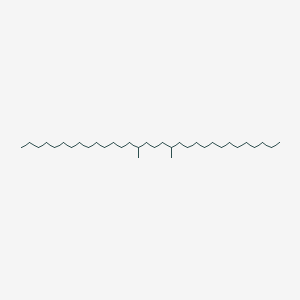
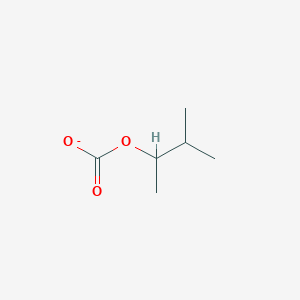
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
